molecular formula C10H13NO4 B15252667 5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-carbaldehyde

5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-carbaldehyde

Cat. No.: B15252667
M. Wt: 211.21 g/mol
InChI Key: QBUVTXYMBHMOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-carbaldehyde: is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This compound features a furan ring substituted with a carbaldehyde group and a 1,4-oxazepane ring with a hydroxyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-carbaldehyde can be achieved through multiple steps involving various reagents and conditions. One common method involves the reaction of 5-formylfuran-2-ylboronic acid with 6-iodoquinazolin-4(3H)-one in the presence of palladium acetate and tri-tert-butylphosphonium tetrafluoroborate as catalysts . The reaction is carried out in a mixture of dimethyl sulfoxide (DMSO) and water under nitrogen protection at ambient temperature. Potassium acetate is added to the mixture, and the reaction is heated to 80°C. The product is then isolated through filtration and vacuum drying .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves precise control of reaction conditions and purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group on the oxazepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-carboxylic acid.

    Reduction: 5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxyl group on the oxazepane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-carbaldehyde is unique due to the presence of the 1,4-oxazepane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

5-(6-hydroxy-1,4-oxazepan-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO4/c12-6-9-1-2-10(15-9)11-3-4-14-7-8(13)5-11/h1-2,6,8,13H,3-5,7H2

InChI Key

QBUVTXYMBHMOGP-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CN1C2=CC=C(O2)C=O)O

Origin of Product

United States

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